molecular formula C12H11N5O B14168804 9-Benzyladenine 1-oxide CAS No. 4261-16-9

9-Benzyladenine 1-oxide

Cat. No.: B14168804
CAS No.: 4261-16-9
M. Wt: 241.25 g/mol
InChI Key: IAOHZMDQRNLARI-UHFFFAOYSA-N
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Description

9-Benzyladenine 1-oxide is a derivative of adenine, a purine base found in DNA and RNA. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzyl group attached to the nitrogen atom at the 9th position of the adenine ring, with an additional oxygen atom bonded to the nitrogen atom at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyladenine 1-oxide typically involves the oxidation of 9-benzyladenine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in an aqueous medium, often with the addition of a catalyst such as acetic acid to facilitate the oxidation process . The reaction conditions usually involve maintaining the temperature at around 50-60°C for several hours to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid-phase extraction techniques can also be employed to purify the final product, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

9-Benzyladenine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction is the formation of the 1-oxide from 9-benzyladenine.

    Reduction: Although less common, reduction reactions can convert the 1-oxide back to the parent compound.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles can be used to replace the benzyl group.

Major Products

    Oxidation: this compound.

    Reduction: 9-Benzyladenine.

    Substitution: Derivatives of adenine with different substituents at the 9th position.

Scientific Research Applications

9-Benzyladenine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyladenine 1-oxide involves its interaction with various molecular targets. The compound can undergo metabolic transformations, including N-oxidation and N-debenzylation, which may influence its biological activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Methyladenine: Another derivative of adenine with a methyl group at the 9th position.

    9-Benzhydryladenine: Contains a benzhydryl group at the 9th position.

    9-Trityladenine: Features a trityl group at the 9th position.

Uniqueness

9-Benzyladenine 1-oxide is unique due to its specific oxidation state and the presence of the benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

4261-16-9

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

9-benzyl-1-hydroxypurin-6-imine

InChI

InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2

InChI Key

IAOHZMDQRNLARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O

Origin of Product

United States

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